5-(3,4-dimethoxyphenyl)-N-[(1R)-1-phenylethyl]pyrazin-2-amine
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Overview
Description
5-(3,4-Dimethoxyphenyl)-N-[(1R)-1-phenylethyl]pyrazin-2-amine is a complex organic compound with a unique structure that includes a pyrazine ring substituted with a dimethoxyphenyl group and a phenylethylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,4-dimethoxyphenyl)-N-[(1R)-1-phenylethyl]pyrazin-2-amine typically involves multiple steps, starting with the preparation of the pyrazine ring One common method involves the condensation of 3,4-dimethoxybenzaldehyde with ethylenediamine to form the intermediate, which is then cyclized to produce the pyrazine ring
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-(3,4-Dimethoxyphenyl)-N-[(1R)-1-phenylethyl]pyrazin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the pyrazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Various nucleophiles such as amines, thiols, and halides
Major Products Formed
Oxidation: Quinones
Reduction: Reduced amines
Substitution: Functionalized pyrazine derivatives
Scientific Research Applications
5-(3,4-Dimethoxyphenyl)-N-[(1R)-1-phenylethyl]pyrazin-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, including its role as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 5-(3,4-dimethoxyphenyl)-N-[(1R)-1-phenylethyl]pyrazin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
5-(3,4-Dimethoxyphenyl)-N-[(1S)-1-phenylethyl]pyrazin-2-amine: A stereoisomer with similar chemical properties but different biological activity.
5-(3,4-Dimethoxyphenyl)-N-[(1R)-1-cyclohexylethyl]pyrazin-2-amine: A structurally related compound with a cyclohexyl group instead of a phenyl group.
Uniqueness
5-(3,4-Dimethoxyphenyl)-N-[(1R)-1-phenylethyl]pyrazin-2-amine is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties
Properties
CAS No. |
920527-79-3 |
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Molecular Formula |
C20H21N3O2 |
Molecular Weight |
335.4 g/mol |
IUPAC Name |
5-(3,4-dimethoxyphenyl)-N-[(1R)-1-phenylethyl]pyrazin-2-amine |
InChI |
InChI=1S/C20H21N3O2/c1-14(15-7-5-4-6-8-15)23-20-13-21-17(12-22-20)16-9-10-18(24-2)19(11-16)25-3/h4-14H,1-3H3,(H,22,23)/t14-/m1/s1 |
InChI Key |
NOZCXLMCKSSLQU-CQSZACIVSA-N |
Isomeric SMILES |
C[C@H](C1=CC=CC=C1)NC2=NC=C(N=C2)C3=CC(=C(C=C3)OC)OC |
Canonical SMILES |
CC(C1=CC=CC=C1)NC2=NC=C(N=C2)C3=CC(=C(C=C3)OC)OC |
Origin of Product |
United States |
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